2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include indole derivatives and acetylamino compounds.
Reaction Conditions: The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid (MsOH) under reflux conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic potential.
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can be compared with other similar indole derivatives:
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)16-7-9-17(10-8-16)23-21(26)13-24-12-11-18-19(22-15(3)25)5-4-6-20(18)24/h4-12,14H,13H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
HTPBIDWPSBQOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Origin of Product |
United States |
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